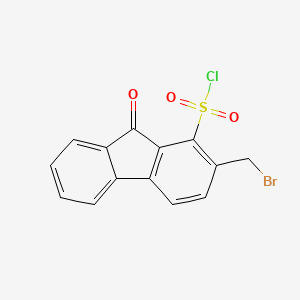
2-(Bromomethyl)-9-oxo-9H-fluorene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-9-oxo-9H-fluorene-1-sulfonyl chloride is an organic compound with a complex structure that includes a bromomethyl group, a ketone group, and a sulfonyl chloride group attached to a fluorene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-9-oxo-9H-fluorene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the bromination of 9H-fluorene to introduce the bromomethyl group. This is followed by oxidation to form the ketone group at the 9-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-9-oxo-9H-fluorene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Electrophilic Addition: The sulfonyl chloride group can react with nucleophiles to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted fluorene derivatives, sulfonamides, sulfonate esters, and various oxidation or reduction products depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-9-oxo-9H-fluorene-1-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent for modifying biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-9-oxo-9H-fluorene-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group can undergo nucleophilic substitution, while the sulfonyl chloride group can react with nucleophiles to form sulfonamides or sulfonate esters. The ketone group can participate in oxidation and reduction reactions, further diversifying the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Fluorenone: Similar in structure but lacks the bromomethyl and sulfonyl chloride groups.
2-Bromomethyl-9H-fluorene: Similar but lacks the ketone and sulfonyl chloride groups.
9-Oxo-9H-fluorene-1-sulfonyl chloride: Similar but lacks the bromomethyl group.
Uniqueness
2-(Bromomethyl)-9-oxo-9H-fluorene-1-sulfonyl chloride is unique due to the presence of all three functional groups (bromomethyl, ketone, and sulfonyl chloride) on the fluorene backbone. This combination of functional groups provides a versatile reactivity profile, making it valuable in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
53424-14-9 |
|---|---|
Molekularformel |
C14H8BrClO3S |
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
2-(bromomethyl)-9-oxofluorene-1-sulfonyl chloride |
InChI |
InChI=1S/C14H8BrClO3S/c15-7-8-5-6-10-9-3-1-2-4-11(9)13(17)12(10)14(8)20(16,18)19/h1-6H,7H2 |
InChI-Schlüssel |
WSHUMZPLGGDYCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3)CBr)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)

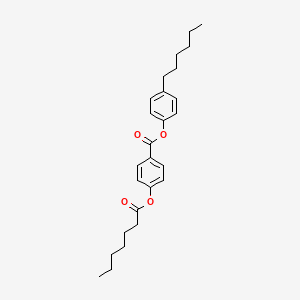


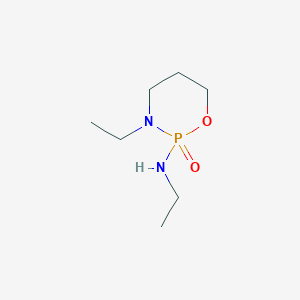

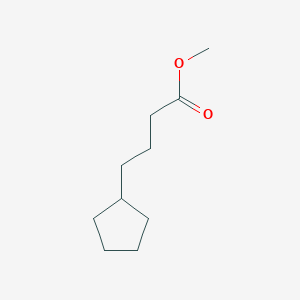

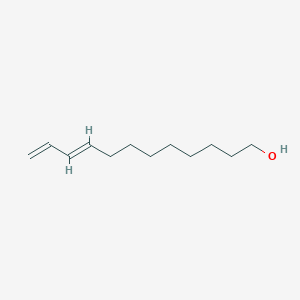
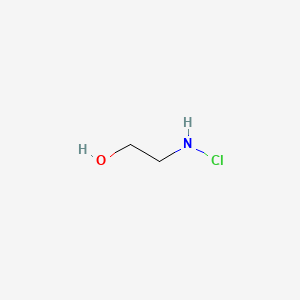
![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)

![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)
